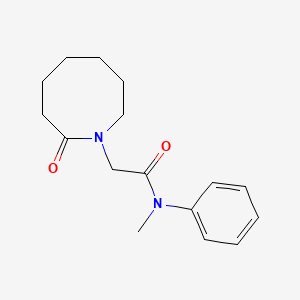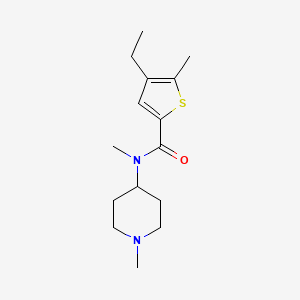
4-ethyl-N,5-dimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-N,5-dimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide, also known as EMD-386088, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of thiophene carboxamides and has been shown to possess unique biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-ethyl-N,5-dimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide involves the binding of the compound to the dopamine D1 receptor, which inhibits the activity of this receptor. This results in a decrease in the levels of cyclic AMP, which is an important secondary messenger in the brain. The inhibition of the dopamine D1 receptor by this compound has been shown to have important implications for the treatment of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to possess unique biochemical and physiological effects, including the inhibition of dopamine D1 receptor activity, the modulation of cyclic AMP levels, and the regulation of neurotransmitter release. These effects have been studied extensively in vitro and in vivo, and have important implications for the understanding of neurological and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
4-ethyl-N,5-dimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide has several advantages for lab experiments, including its high selectivity and potency for the dopamine D1 receptor, its ability to penetrate the blood-brain barrier, and its stability in aqueous solutions. However, this compound also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 4-ethyl-N,5-dimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide, including the investigation of its potential therapeutic applications in neurological and psychiatric disorders, the optimization of its synthesis and purification processes, and the development of new analogs with improved properties. Additionally, the study of the biochemical and physiological effects of this compound may lead to a better understanding of the mechanisms underlying these disorders, and may ultimately lead to the development of new treatments.
Méthodes De Synthèse
The synthesis of 4-ethyl-N,5-dimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide involves several steps, including the preparation of the starting materials, coupling reactions, and purification processes. The synthesis of this compound has been described in detail in scientific literature, and various modifications have been made to optimize the yield and purity of the final product.
Applications De Recherche Scientifique
4-ethyl-N,5-dimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide has been studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. This compound has been shown to act as a selective antagonist of the dopamine D1 receptor, which is involved in several neurological and psychiatric disorders.
Propriétés
IUPAC Name |
4-ethyl-N,5-dimethyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2OS/c1-5-12-10-14(19-11(12)2)15(18)17(4)13-6-8-16(3)9-7-13/h10,13H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYNPNTYDUMCMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1)C(=O)N(C)C2CCN(CC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

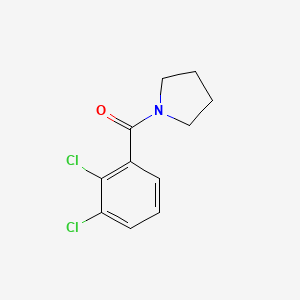
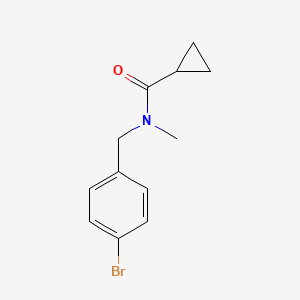
![[2-(Dimethylamino)pyridin-4-yl]-(2-ethylpiperidin-1-yl)methanone](/img/structure/B7512760.png)


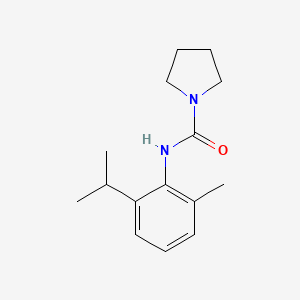
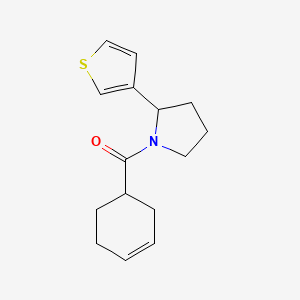
![N-[(4-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7512783.png)


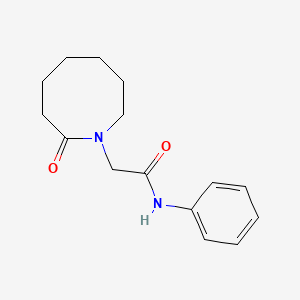
![N-[(4-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7512813.png)

